4-(Hydroxymethyl)-N-methylpicolinamide hydrochloride
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Overview
Description
2-Methylaminocarbonyl-4-pyridylcarbinol hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methylaminocarbonyl group and a carbinol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylaminocarbonyl-4-pyridylcarbinol hydrochloride typically involves the reaction of 4-pyridylcarbinol with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Methylaminocarbonyl-4-pyridylcarbinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-Methylaminocarbonyl-4-pyridylcarbinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylaminocarbonyl-4-pyridylcarbinol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential in therapeutic applications.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): Known for its use as a catalyst in acylation reactions.
Pyridoxal hydrochloride: A form of vitamin B6, involved in numerous enzymatic reactions.
Pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2-Methylaminocarbonyl-4-pyridylcarbinol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-(hydroxymethyl)-N-methylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-9-8(12)7-4-6(5-11)2-3-10-7;/h2-4,11H,5H2,1H3,(H,9,12);1H |
InChI Key |
VPHFPNFERBHYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)CO.Cl |
Origin of Product |
United States |
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